Octinoxate

説明

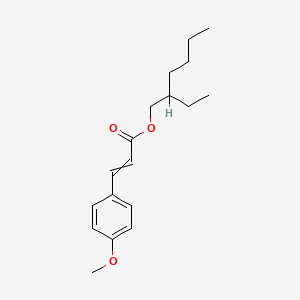

Structure

3D Structure

特性

IUPAC Name |

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZDTIWKVFICR-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047205 | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg] | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow liquid, Colorless to light yellow viscous liquid | |

CAS No. |

5466-77-3, 83834-59-7 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octinoxate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parsol MCX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTINOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Octinoxate: Pathways, Mechanisms, and In-Practice Considerations

Foreword

Octinoxate, known chemically as 2-ethylhexyl p-methoxycinnamate or octyl methoxycinnamate (OMC), stands as one of the most prevalent UVB-filtering agents in the cosmetic and pharmaceutical industries.[1][2] Its efficacy in absorbing solar radiation in the 280-320 nm range is critical for protecting the skin from photodamage.[2] The large-scale production of this organic ester necessitates robust, efficient, and economically viable synthetic strategies. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, delves into the intricacies of its reaction mechanism, and offers practical, field-tested insights for researchers, chemists, and drug development professionals. We will dissect the most common laboratory and industrial methodologies, emphasizing the rationale behind procedural choices and addressing common challenges in its synthesis and purification.

Principal Synthesis Pathway: Acid-Catalyzed Esterification

The most fundamental and widely taught method for synthesizing this compound is the Fischer-Speier esterification of p-methoxycinnamic acid with 2-ethylhexanol.[1] This reaction represents a classic example of nucleophilic acyl substitution, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

The overall transformation is as follows:

Caption: Overall reaction for the Fischer-Speier synthesis of this compound.

Causality Behind Pathway Selection: The Fischer-Speier route is favored in many settings due to the relatively low cost and availability of the starting materials. The mechanism is well-understood, and the reaction conditions can be readily controlled.[3] The primary challenge is the reversible nature of the reaction, which requires specific strategies to drive the chemical equilibrium toward the product side.[4]

The Reaction Mechanism: A Step-by-Step Dissection

Understanding the mechanism of the Fischer-Speier esterification is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is a sequence of protonation and deprotonation steps, facilitating a nucleophilic attack on a carbonyl carbon.[3][5]

The mechanism unfolds in the following stages:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of p-methoxycinnamic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like 2-ethylhexanol.[3]

-

Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a water molecule.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Caption: Logical flow of the Fischer-Speier esterification mechanism.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a self-validating system for the synthesis of this compound, incorporating measures to drive the reaction to completion and simplify purification. The use of a Dean-Stark apparatus is a cornerstone of this procedure, as it allows for the continuous removal of water, thereby shifting the reaction equilibrium to favor ester formation in accordance with Le Châtelier's principle.[4]

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| p-Methoxycinnamic Acid | 98%+ purity | Carboxylic acid reactant |

| 2-Ethylhexanol | 99%+ purity | Alcohol reactant (used in excess) |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, 98.5%+ | Acid catalyst |

| Toluene | Anhydrous | Solvent, forms azeotrope with water |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | To neutralize catalyst and unreacted acid |

| Sodium Chloride (NaCl) | Saturated aqueous solution (Brine) | To wash organic phase and break emulsions |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Drying agent |

| Round-bottom flask | Appropriate size (e.g., 500 mL) | Reaction vessel |

| Dean-Stark Apparatus | Standard | To remove water azeotropically |

| Condenser | Allihn or Liebig | To condense vapors |

| Heating Mantle & Stirrer | Standard | For heating and mixing |

| Separatory Funnel | Appropriate size | For liquid-liquid extraction |

| Rotary Evaporator | Standard | To remove solvent under reduced pressure |

| Vacuum Distillation Setup | Standard | For final product purification |

Step-by-Step Methodology

-

Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is dry.

-

Charging the Reactor: To the round-bottom flask, add p-methoxycinnamic acid (1.0 eq), 2-ethylhexanol (1.5-2.0 eq), p-toluenesulfonic acid (0.02-0.05 eq), and toluene (approx. 2-3 mL per gram of carboxylic acid). The excess of 2-ethylhexanol also helps to shift the equilibrium.[4]

-

Reaction: Heat the mixture to reflux with vigorous stirring. Toluene will begin to co-distill with the water formed during the reaction. The water, being denser than toluene, will collect in the bottom of the Dean-Stark trap, while the toluene will overflow back into the reaction flask.

-

Monitoring: Continue the reflux until water ceases to collect in the trap (typically 4-8 hours). The theoretical volume of water can be calculated beforehand to monitor completion.

-

Work-up (Neutralization & Extraction):

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated NaHCO₃ solution (2x) to neutralize the p-TsOH catalyst and any unreacted p-methoxycinnamic acid. Caution: CO₂ evolution.

-

Water (1x).

-

Saturated NaCl (brine) solution (1x) to remove residual water and salts.[4]

-

-

-

Drying and Solvent Removal:

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent.

-

Remove the toluene and excess 2-ethylhexanol using a rotary evaporator.

-

-

Purification: The crude product is a viscous, yellowish oil. Purify it via vacuum distillation to obtain pure this compound. The high boiling point of this compound (198-200 °C at reduced pressure) makes this step necessary to remove non-volatile impurities.[1]

Caption: Step-by-step experimental workflow for this compound synthesis.

Alternative & Industrial Synthesis Routes

While Fischer-Speier esterification is a common approach, industrial-scale production often employs alternative pathways that may offer higher throughput, better atom economy, or utilize different feedstocks.

Heck Reaction

This palladium-catalyzed cross-coupling reaction is a powerful method for C-C bond formation. In an industrial context, it involves reacting an aryl halide (like 4-bromoanisole or 4-iodoanisole) with 2-ethylhexyl acrylate.[6][7]

-

Advantage: This route can achieve high yields (>90%) and may offer a more direct path depending on raw material costs.[7]

-

Disadvantage: The cost and potential toxicity of the palladium catalyst, as well as the need to handle organometallic reagents and halide waste streams, are significant considerations.[6]

Claisen Condensation & Transesterification

This two-step process first involves a Claisen condensation between an aldehyde (p-anisaldehyde) and a simple ester (e.g., ethyl acetate) to form ethyl p-methoxycinnamate. This intermediate is then transesterified with 2-ethylhexanol, using a catalyst like p-TsOH, to yield this compound.

-

Advantage: This method can be effective if p-anisaldehyde is a more economical starting material than p-methoxycinnamic acid.

-

Disadvantage: It is a multi-step process, which can lower overall yield and increase processing time and cost.

Enzymatic Synthesis

A greener alternative involves the use of lipases (e.g., from Rhizopus oryzae or immobilized Candida antarctica lipase, Novozym 435) to catalyze the esterification of p-methoxycinnamic acid and 2-ethylhexanol.[8][9][10]

-

Advantage: These reactions proceed under much milder conditions (e.g., 45-80 °C), are highly selective, reduce byproduct formation, and simplify downstream processing as the catalyst can be easily filtered off and potentially reused.[8][9]

-

Disadvantage: The cost of enzymes can be high, and reaction times are often significantly longer (e.g., 24-96 hours) than in traditional chemical synthesis.[8][9]

Caption: Comparison of starting materials for major this compound synthesis pathways.

Conclusion

The synthesis of this compound is a well-established process in industrial and academic chemistry. The Fischer-Speier esterification remains a cornerstone methodology, valued for its simplicity and reliance on accessible starting materials. Its primary mechanistic challenge—the reversible nature of the reaction—is effectively overcome through process controls like the azeotropic removal of water. For industrial-scale manufacturing, alternative routes such as the Heck reaction or enzymatic synthesis offer distinct advantages in terms of yield, atom economy, or environmental impact, reflecting a trade-off between catalyst cost, reaction conditions, and downstream processing requirements. A thorough understanding of the underlying mechanisms and practical experimental considerations detailed in this guide empowers researchers and developers to select and optimize the most suitable pathway for their specific objectives.

References

- Wikipedia. (n.d.). Octyl methoxycinnamate.

- Patsnap Synapse. (2024). What is the mechanism of this compound?.

- Monti, D., et al. (2020). Environmentally Friendly Sunscreens: Mechanochemical Synthesis and Characterization of β-CD Inclusion Complexes of Avobenzone and this compound with Improved Photostability. ACS Sustainable Chemistry & Engineering.

- Gautier, B., et al. (2020). Sinapic Acid Esters: this compound Substitutes Combining Suitable UV Protection and Antioxidant Activity. Molecules.

- ResearchGate. (n.d.). Synthesis of the UV‐B sunscreen agent this compound.

- PubChem. (n.d.). This compound.

- Google Patents. (2017). CN107522616A - A kind of synthesis technique of sun-screening agent Octyl methoxycinnamate.

- ResearchGate. (n.d.). Unexpected Photolysis of the Sunscreen this compound In The Presence of the Sunscreen Avobenzone.

- Indian Journal of Chemical Technology. (2001). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.

- Medical News Today. (2022). What is this compound? Safety, side effects, and alternatives.

- Campaign for Safe Cosmetics. (n.d.). This compound.

- Google Patents. (1990). US4970332A - Process for producing 2-ethylhexyl-p-methoxycinnamate.

- PubMed. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation.

- ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.

- European Patent Office. (1995). EP0511205B1 - Process for producing 2-ethylhexyl-p-methoxycinnamate.

- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.

- ResearchGate. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

Sources

- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sinapic Acid Esters: this compound Substitutes Combining Suitable UV Protection and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4970332A - Process for producing 2-ethylhexyl-p-methoxycinnamate - Google Patents [patents.google.com]

- 8. This compound | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Octinoxate

Introduction

Octinoxate, known formally as 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is a widely utilized organic compound, primarily serving as a key active ingredient in sunscreens and various other personal care products.[1][2] Its primary function is to act as a chemical filter for ultraviolet B (UVB) radiation, the spectral range largely responsible for sunburn and a significant contributor to the risk of skin cancer.[3][4] Developed in the 1950s, it has become one of the most common UVB-absorbing agents in cosmetic formulations due to its efficacy, oil solubility, and cosmetically elegant feel.[2][5]

This guide provides a detailed examination of the chemical and physical properties of this compound. It further serves as a technical manual for its complete structure elucidation, detailing the application of modern analytical techniques. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of this important molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in formulation development and its analysis. This compound is a viscous liquid, a characteristic that facilitates its incorporation into oil-based cosmetic emulsions.[5][6] Its high lipophilicity, indicated by a large LogP value, is crucial for its function in water-resistant sunscreen formulations.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [1] |

| Common Synonyms | Ethylhexyl methoxycinnamate, Octyl methoxycinnamate, Parsol MCX, Uvinul MC80 | [1][5][7] |

| CAS Number | 5466-77-3 | [1][5] |

| Chemical Formula | C₁₈H₂₆O₃ | [1][5] |

| Molecular Weight | 290.40 g/mol | [5][8][9] |

| Appearance | Colorless to light yellow viscous liquid | [5][6] |

| Boiling Point | 198-200 °C at 3 mmHg | [1][6] |

| Melting Point | -25 °C | [1][5] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents | [1][10] |

| LogP (o/w) | >6 | [5] |

Mechanism of Action: UVB Absorption

This compound functions as a chemical sunscreen by absorbing high-energy UVB radiation.[3] Its molecular structure features an aromatic ring conjugated with a carbonyl group and a carbon-carbon double bond (a cinnamate ester), which acts as a chromophore.[3][4]

When a molecule of this compound absorbs a photon of UVB light (in the 280-320 nm range), its electrons are promoted from a ground state to a higher-energy, excited state.[3][4] The molecule cannot remain in this unstable state and quickly reverts to its ground state, dissipating the absorbed energy primarily as less harmful, lower-energy radiation in the form of heat.[3] This process effectively prevents the high-energy UVB rays from penetrating the skin and causing cellular damage.[3] Upon exposure to UV radiation, the more stable trans (E) isomer of this compound can undergo photoisomerization to the cis (Z) form, which can reduce its overall UV absorption efficiency.[1][11]

Comprehensive Structure Elucidation

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous elucidation of its molecular structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores by measuring the absorption of light in the ultraviolet and visible regions.

-

Principle: The conjugated system in this compound absorbs UV radiation, causing electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

-

Expected Result: this compound exhibits a strong absorbance maximum in the UVB range, with a peak (λmax) at approximately 310 nm.[2][12] This confirms the presence of the extended conjugated system responsible for its sun-filtering properties.

-

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble, such as methanol or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the µg/mL range.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the sample solution and scan across the UV range (typically 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[13]

-

Principle: Specific chemical bonds within a molecule absorb infrared radiation at characteristic frequencies, causing them to vibrate (stretch or bend). An IR spectrum is a plot of transmittance versus wavenumber.

-

Expected Result: The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.

-

~1715 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.

-

~1635 cm⁻¹: A peak for the C=C stretch of the alkene.

-

~1600, 1510 cm⁻¹: Peaks corresponding to the C=C stretching vibrations within the aromatic ring.

-

~1250, 1170 cm⁻¹: Strong peaks corresponding to the C-O stretching of the ester and ether linkages.

-

~2850-3000 cm⁻¹: Multiple peaks due to C-H stretching of the alkyl (2-ethylhexyl) and methoxy groups.

-

-

Experimental Protocol:

-

Sample Preparation: As this compound is a viscous liquid, a neat spectrum can be obtained by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Run a background scan with the empty salt plates to account for atmospheric CO₂ and H₂O.

-

Sample Acquisition: Place the sample plates in the spectrometer and acquire the spectrum.

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon skeleton and the connectivity of atoms.[14] Analysis is typically performed using both proton (¹H) and carbon-13 (¹³C) NMR.

-

Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field. Radiofrequency pulses can "flip" these nuclei between energy states, and the energy required to do so is detected. The precise energy (chemical shift) is highly sensitive to the local electronic environment of each nucleus.[14][15]

¹H NMR Spectroscopy

-

Expected Result: The ¹H NMR spectrum provides a map of all the unique proton environments.

-

~7.5-8.0 ppm: A doublet corresponding to the vinyl proton alpha to the carbonyl group.

-

~6.8-7.5 ppm: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

~6.3 ppm: A doublet for the vinyl proton beta to the carbonyl group.

-

~4.1 ppm: A doublet or multiplet for the -OCH₂- protons of the ethylhexyl ester.

-

~3.8 ppm: A singlet for the three protons of the methoxy (-OCH₃) group.

-

~0.8-1.7 ppm: A series of overlapping multiplets corresponding to the numerous C-H protons of the 2-ethylhexyl group.

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound (5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrum Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the peaks to determine proton ratios, analyze chemical shifts to identify proton types, and interpret splitting patterns (spin-spin coupling) to determine neighboring protons.

-

¹³C NMR Spectroscopy

-

Expected Result: The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

-

~167 ppm: The carbonyl carbon of the ester.

-

~160 ppm: The aromatic carbon attached to the ether oxygen.

-

~114-145 ppm: Several peaks for the remaining aromatic and vinyl carbons.

-

~67 ppm: The -OCH₂- carbon of the ethylhexyl ester.

-

~55 ppm: The methoxy (-OCH₃) carbon.

-

~11-40 ppm: Multiple peaks in the aliphatic region for the carbons of the 2-ethylhexyl group.

-

-

Experimental Protocol: The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

-

Principle: Molecules are converted into ions, which are then separated in a mass analyzer according to their mass-to-charge (m/z) ratio. The resulting mass spectrum is a plot of ion intensity versus m/z.

-

Expected Result:

-

Molecular Ion Peak (M⁺): A peak at m/z ≈ 290.4, corresponding to the molecular weight of this compound (C₁₈H₂₆O₃).

-

Fragmentation Pattern: The molecule will break apart in predictable ways. Key fragments would include ions resulting from the loss of the 2-ethylhexyl group or cleavage at the ester linkage, which helps to confirm the identity of the ester and aromatic portions of the molecule.

-

-

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. This is often done using a hyphenated technique like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS), which separates the sample from a mixture before analysis.

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: Separate the resulting ions in the mass analyzer.

-

Detection & Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the major fragment ions to confirm the structure.

-

Overview of Synthesis

Understanding the synthesis of this compound is valuable for anticipating potential impurities. The most common industrial method is a Fischer esterification.

-

Reaction: para-Methoxycinnamic acid is reacted with 2-ethylhexanol in the presence of an acid catalyst.

Conclusion

The structural integrity and purity of this compound are paramount to its safe and effective use in consumer products. The analytical workflow detailed in this guide, combining UV-Vis, IR, NMR, and Mass Spectrometry, provides a self-validating system for its complete characterization. Each technique offers a layer of evidence, and together they allow for an unambiguous confirmation of the molecule's identity, from its fundamental chromophore to its precise atomic connectivity and molecular weight. This comprehensive approach ensures the high standards of quality and reliability required in the pharmaceutical and cosmetic industries.

References

- PubChem. (n.d.). This compound | C18H26O3 | CID 5355130. National Institutes of Health.

- Wikipedia. (n.d.). Octyl methoxycinnamate.

- Ataman Kimya. (n.d.). This compound.

- The Good Scents Company. (n.d.). This compound 2-propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- Campaign for Safe Cosmetics. (n.d.). This compound.

- PubChem. (n.d.). 2-Ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate | C18H26O3 | CID 21630.

- SciSpace. (n.d.). Method development and validation for simultaneous estimation of oxybenzone, this compound and avobenzone in sunscreen lotion by re.

- Cosmetics Info. (n.d.). This compound (Ethylhexyl Methoxycinnamate).

- ResearchGate. (n.d.). Absorption spectra of acetonitrile solutions of this compound ( 1a ; dashed line) and avobenzone ( 2a ; solid line).

- precisionFDA. (n.d.). This compound.

- American Chemical Society. (2018, July 16). This compound.

- ResearchGate. (2021, April 11). A post-HF approach to the sunscreen octyl methoxycinnamate.

- EWG Skin Deep®. (n.d.). What is this compound.

- PubChem. (n.d.). This compound; Octocrylene. National Institutes of Health.

- EWG's Guide to Healthy Cleaning. (n.d.). This compound | Substance.

- PubChem. (n.d.). (S)-octinoxate | C18H26O3 | CID 11044481. National Institutes of Health.

- SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- National Institutes of Health. (2024, February 13). Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance.

- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

Sources

- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. safecosmetics.org [safecosmetics.org]

- 8. 2-Ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate | C18H26O3 | CID 21630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. This compound, 5466-77-3 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. compoundchem.com [compoundchem.com]

- 14. scispace.com [scispace.com]

- 15. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PMC [pmc.ncbi.nlm.nih.gov]

Octinoxate mechanism of UV absorption spectroscopy

An In-Depth Technical Guide to the UV Absorption Spectroscopy of Octinoxate

Authored by: A Senior Application Scientist

Introduction: The Photochemical Gatekeeper

In the vast arsenal of photoprotective agents, this compound, known chemically as 2-ethylhexyl 4-methoxycinnamate, stands as one of the most globally utilized organic UVB filters.[1][2][3] Its prevalence in sunscreen and personal care formulations is a testament to its efficacy in absorbing the high-energy solar radiation that is a primary etiological factor in dermal photodamage. This guide provides a comprehensive exploration of the core mechanisms governing this compound's interaction with ultraviolet radiation, grounded in the principles of UV absorption spectroscopy. We will dissect the electronic transitions at the heart of its function, explore its photochemical fate upon irradiation, and detail the experimental methodologies required for its precise characterization. This document is intended for researchers, formulation scientists, and professionals in drug development who require a deep, mechanistic understanding of this critical UV filter.

The Molecular Basis of UV Attenuation

The ability of an organic molecule to absorb UV radiation is intrinsically linked to its electronic structure. The process begins with the absorption of a photon, which elevates an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. The specific wavelengths of light a molecule can absorb are determined by the energy difference between these orbitals.

The Chromophore and Electronic Transitions

This compound's photoprotective capability resides in its chromophore, the part of the molecule responsible for absorbing light.[4][5] Its structure, an ester of methoxycinnamic acid, features a conjugated system where p-orbitals on adjacent atoms overlap. This system, encompassing the benzene ring and the α,β-unsaturated ester group, creates a series of delocalized π molecular orbitals.

The primary mechanism of UV absorption in this compound is a π → π* (pi to pi-star) electronic transition .[6][7][8]

-

Ground State (S₀): In its resting state, the electrons of the conjugated double bonds occupy the highest occupied molecular orbital (HOMO), a π-bonding orbital.

-

Photon Absorption: When a UVB photon with the precise amount of energy strikes the molecule, it is absorbed.

-

Excited State (S₁): The energy from the photon promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), which is a π* (antibonding) orbital.[6][7]

-

Energy Dissipation: The molecule cannot remain in this high-energy, unstable excited state. It rapidly relaxes back to its ground state, dissipating the absorbed energy primarily as less harmful thermal energy (heat).[2][9]

This rapid, cyclical process of absorption and harmless dissipation allows this compound to function as a molecular shield, converting damaging UVB radiation into heat before it can penetrate the skin and damage cellular DNA.[9]

Photochemical Dynamics: The Isomerization Pathway

A critical aspect of any organic UV filter is its photostability. While the primary function of this compound is to dissipate UV energy as heat, a competing photochemical reaction also occurs: E/Z (trans-cis) isomerization around the carbon-carbon double bond of the cinnamate moiety.[4][10][11][12]

-

trans-Octinoxate (E-isomer): This is the thermodynamically more stable isomer and the form predominantly used in sunscreen formulations. It possesses a higher molar extinction coefficient, meaning it is more effective at absorbing UVB radiation.[10][12]

-

cis-Octinoxate (Z-isomer): Upon absorption of UV radiation, the trans isomer can convert to the cis form.[4][10][11] This isomer has a lower absorption capacity and a slightly different absorption profile, which reduces the overall efficacy of the sunscreen.[10][12]

This photoisomerization is a primary pathway of photodegradation for this compound, leading to a reduction in UV protection over time with continued sun exposure.[1][4][10] This underscores the scientific rationale behind the consumer guideline to reapply sunscreen frequently. While this isomerization is the main degradation mechanism when this compound is isolated, interactions with other UV filters in a formulation can sometimes lead to photolysis, where the molecule breaks down into different chemical species.[1][5][10]

Spectroscopic Profile and Solvent Effects

UV-Vis spectroscopy is the cornerstone technique for characterizing the performance of UV filters. This compound primarily absorbs radiation in the UVB range (290-320 nm), with its maximum absorption wavelength (λmax) typically observed around 310-311 nm.[1][10][13]

The polarity of the solvent environment can significantly influence the absorption spectrum, a phenomenon known as solvatochromism. This is a critical consideration in formulation science, as the emulsion base of a sunscreen can affect the filter's performance. For this compound, a bathochromic shift (a shift to longer wavelengths) is observed as solvent polarity increases.

| Solvent | Polarity | λmax (nm) |

| Cyclohexane | Non-polar | ~290[10][12] |

| Acetonitrile | Polar Aprotic | ~310[14] |

| Ethanol | Polar Protic | ~310[12] |

Causality: This shift occurs because the π* excited state is more polar than the π ground state. Polar solvents are better at stabilizing the more polar excited state, which lowers its energy level. This reduces the energy gap between the HOMO and LUMO, requiring less energy (i.e., a longer wavelength of light) to induce the electronic transition.

Experimental Protocol: Characterization by UV-Vis Spectroscopy

The following protocol provides a self-validating system for determining the UV absorption characteristics of this compound.

Objective: To determine the maximum absorption wavelength (λmax) and verify the absorbance profile of an this compound standard in a specified solvent.

Materials & Equipment:

-

This compound reference standard

-

Spectroscopic grade ethanol (or other appropriate solvent)

-

Class A volumetric flasks and micropipettes

-

Dual-beam UV-Visible Spectrophotometer

-

Matched pair of 1 cm path length quartz cuvettes

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh approximately 50 mg of this compound standard.

-

Quantitatively transfer the standard to a 50 mL volumetric flask.

-

Dissolve and dilute to the mark with spectroscopic grade ethanol to create a 1.0 mg/mL stock solution. Ensure complete dissolution by sonication if necessary.

-

-

Preparation of Working Solution:

-

Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with ethanol. This yields a working solution with a theoretical concentration of 10 µg/mL (0.01 mg/mL). This concentration is chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 1.0 AU).

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and its lamps (Deuterium and Tungsten) and allow the instrument to warm up for at least 30 minutes to ensure stability.[15]

-

Set the scanning parameters:

-

Wavelength Range: 400 nm to 250 nm

-

Scan Speed: Medium

-

Data Interval: 1 nm

-

-

Fill both the reference and sample cuvettes with the blank solvent (ethanol).

-

Place the cuvettes in their respective holders and perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[16][17]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it two to three times with the this compound working solution.[18]

-

Fill the sample cuvette with the working solution and ensure there are no air bubbles. Wipe the optical surfaces clean with a lint-free tissue.

-

Place the sample cuvette back into the sample holder.

-

Initiate the spectral scan.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Record the absorbance value at λmax.

-

Confirm that the spectral shape is characteristic of this compound and that the λmax is near the expected value of ~310 nm for a polar solvent like ethanol.

-

Conclusion

The efficacy of this compound as a UVB filter is governed by the fundamental principles of electronic spectroscopy. Its conjugated π-system facilitates the absorption of high-energy UVB photons through a π → π* transition, effectively converting this radiation into harmless heat. However, the molecule's photostability is challenged by a competing photoisomerization reaction, which transforms the highly effective trans isomer into the less absorptive cis form, thereby reducing its protective capacity over time. A thorough understanding of this mechanism, validated through precise UV-Vis spectroscopic protocols, is not merely an academic exercise. It is the bedrock upon which safe, effective, and photostable sunscreen formulations are built, ensuring reliable protection for the end-user.

References

- Unexpected Photolysis of the Sunscreen this compound In The Presence of the Sunscreen Avobenzone. (2005).

- Octyl methoxycinnam

- What is the mechanism of this compound? (2024).

- Octinox

- This compound. (n.d.).

- Absorption spectra of acetonitrile solutions of this compound and avobenzone. (2006).

- Post-HF Octyl Methoxycinnam

- Ozonation of the oxybenzone, this compound, and octocrylene UV-filters. (2017).

- This compound Explored: Evaluating Its Safety and Effectiveness in Sunscreens. (2023). Clinikally. [Link]

- A post-HF approach to the sunscreen octyl methoxycinnam

- The chemical structures of this compound and octocrylene. (n.d.).

- Environmentally Friendly Sunscreens: Mechanochemical Synthesis and Characterization of β-CD Inclusion Complexes of Avobenzone and this compound with Improved Photostability. (2021).

- Exposure to UV-B filter octylmethoxycinnamate and human health effects: Focus on endocrine disruptor actions. (2024). PubMed. [Link]

- A post-HF approach to the Sunscreen Octyl Methoxycinnam

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue College of Engineering. [Link]

- An Introduction to UV-Vis Spectroscopy Using Sunscreens. (n.d.).

- What Is Electronic Transition In UV Spectroscopy? (2024). YouTube. [Link]

- Study comparing the photostability of various UV filter combin

- SOP for Analysis on UV- Visible Spectrophotometer. (n.d.). Pharmaguideline. [Link]

- UV-Vis absorption spectra confirming electronic transitions. (n.d.).

- Comparative Evaluation of UV Spectrophotometry for Sun Protection Factor (SPF) Determination in a Reproducible in Vitro Method. (2024). Clausius Scientific Press. [Link]

- An Introduction to UV-Vis Spectroscopy Using Sunscreens. (2009).

- UV-Vis SOP. (n.d.). University of Rochester. [Link]

- Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2022). Chemistry LibreTexts. [Link]

- STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER. (n.d.). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]

- UV spectroscopy, Electronic transitions, law of UV... (n.d.). Slideshare. [Link]

- A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry. (2020).

- Standard operating procedure for a certain type of Ultraviolet-visible spectrophoto-meter. (n.d.). i-sol.com. [Link]

Sources

- 1. spflist.com [spflist.com]

- 2. clinikally.com [clinikally.com]

- 3. Exposure to UV-B filter octylmethoxycinnamate and human health effects: Focus on endocrine disruptor actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 5. This compound | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. UV spectroscopy, Electronic transitions, law of UV, Deviations of UV, chromophore, Auxochrome, Instrumentation, Single beam spectrophotometer, Double beam spectrophotometer, Choice of solvent, Application of UV spectroscopy | PDF [slideshare.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer [en1.nbchao.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. cbic.yale.edu [cbic.yale.edu]

- 18. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Environmental Fate and Transport Modeling of Octinoxate

Abstract

Octinoxate, also known as Ethylhexyl Methoxycinnamate or Octyl Methoxycinnamate, is a prevalent organic UVB filter extensively used in sunscreens and other personal care products.[1][2] Its widespread application leads to its continuous release into the environment, primarily through wastewater treatment plant effluents and direct wash-off during recreational water activities.[3] This guide provides a comprehensive technical overview of the environmental fate and transport of this compound, designed for researchers, environmental scientists, and drug development professionals. We will delve into its physicochemical properties, dominant degradation pathways—including photodegradation and biodegradation—and its partitioning behavior in various environmental compartments. Furthermore, this document outlines the foundational principles of environmental fate modeling for this compound, providing key parameters and methodologies for conducting robust environmental risk assessments.

Introduction: The Environmental Significance of this compound

As a key active ingredient in a vast array of consumer products, this compound's journey does not end after its application. Its chemical nature and routes of environmental entry have raised concerns regarding its potential impact on aquatic ecosystems.[1][2] Reports of its detection in surface waters, sediment, and biota globally necessitate a thorough understanding of its environmental behavior to accurately model its distribution and persistence.[4] This guide serves as a technical resource, synthesizing current scientific knowledge to facilitate the modeling of this compound's environmental fate and transport.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of any chemical is fundamentally governed by its physicochemical properties. For this compound, its lipophilic nature is a defining characteristic, dictating its partitioning between aqueous and organic phases.[1] A comprehensive understanding of these properties is the first step in developing a predictive environmental fate model.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [5] |

| Common Names | This compound, Ethylhexyl Methoxycinnamate, Octyl Methoxycinnamate | [1][5] |

| Molecular Formula | C₁₈H₂₆O₃ | [6] |

| Molecular Weight | 290.40 g/mol | [6] |

| Water Solubility | < 0.1 mg/100 mL at 27°C; 0.1548 mg/L at 25°C | [5][6][7] |

| Vapor Pressure | 2.3 x 10⁻⁵ mm Hg at 25°C (estimated) | [5] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | > 6.0 | [5] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 8,600 (estimated) | [5] |

| Henry's Law Constant | 8.5 x 10⁻⁶ atm-m³/mol (estimated) | [5] |

The high Log Kₒw value signifies this compound's strong tendency to associate with fatty tissues in organisms and organic matter in soil and sediment, a key factor in its potential for bioaccumulation and persistence in these compartments.[5] The estimated high Kₒc value further suggests that this compound is likely to be immobile in soil, binding strongly to organic carbon.[5]

Environmental Degradation Pathways

Once released into the environment, this compound is subject to various transformation processes that determine its persistence. The primary degradation pathways are photodegradation, driven by its inherent function as a UV absorber, and biodegradation by microbial communities.

Photodegradation: A Double-Edged Sword

As a UV filter, this compound is designed to absorb UVB radiation.[1] This inherent property also makes it susceptible to photochemical transformation in the environment. The predominant phototransformation process for this compound in dilute solution is a reversible trans-cis photoisomerization.[8] However, in aggregated states, such as in thin films on water surfaces or adsorbed to particulates, irreversible photodegradation can occur, leading to the formation of various photoproducts.[9]

Key photodegradation processes include:

-

Photoisomerization: The stable trans-isomer of this compound can convert to the less stable cis-isomer upon UV exposure.[10]

-

Photodimerization: In aggregated forms, a [2+2] photocycloaddition reaction can occur between two this compound molecules to form cyclobutane dimers.[11]

-

Formation of Other Photoproducts: Studies have identified other degradation products, including substituted oxopentanoates and oxobutaneoates.[5] The presence of other UV filters, such as Avobenzone, can accelerate the photolysis of this compound.[12]

The efficiency of photodegradation is quantified by the photodegradation quantum yield (Φd) , which has been reported to be approximately 6.2 (±0.6) × 10⁻⁴ for aggregated this compound.[9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead="normal", fontname="Arial"];

} caption { label="Simplified Photodegradation Pathway of this compound." fontsize=12 fontcolor="#5F6368" }

Biodegradation: The Microbial Contribution to Removal

Biodegradation is a significant removal pathway for this compound, particularly in wastewater treatment plants (WWTPs), where removal efficiencies of 70-90% have been reported. While considered "readily biodegradable," its persistence can vary depending on environmental conditions. In anaerobic environments, such as sediments, degradation is expected to be slower.

The enzymatic systems of microorganisms play a crucial role in breaking down this organic pollutant. While specific enzymatic pathways for this compound are not yet fully elucidated, studies on similar compounds suggest that cytochrome P450 monooxygenases and other oxidative enzymes are likely involved in the initial steps of degradation.[13]

Table 2: Biodegradation Data for this compound and Related Compounds

| Environment | Parameter | Value/Observation | Source(s) |

| Wastewater Treatment Plant | Removal Efficiency | 70-90% | [14] |

| Sludge-Amended Soil | Half-life (for LAS, a similar compound) | 7 to 33 days | [15] |

Environmental Partitioning and Transport

The movement and distribution of this compound in the environment are governed by its partitioning behavior between air, water, soil, sediment, and biota.

Soil and Sediment Sorption

With a high Kₒc value, this compound exhibits strong sorption to soil and sediment organic matter.[5] This partitioning behavior significantly limits its mobility in soil and reduces its bioavailability in the aqueous phase, leading to its accumulation in sediments.

Bioaccumulation

This compound's high lipophilicity (Log Kₒw > 6.0) indicates a strong potential for bioaccumulation in aquatic organisms.[5] Studies have reported bioconcentration factor (BCF) values of 433 and 174 in rainbow trout, confirming its tendency to accumulate in fatty tissues.[5] This raises concerns about its potential transfer through the food web.

Volatilization

The estimated Henry's Law constant suggests that volatilization from water surfaces is a potential, albeit slow, transport pathway.[5] The volatilization half-life is estimated to be around 7.6 days from a model river and 60 days from a model lake.[5]

dot graph ER { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal", fontname="Arial"];

} caption { label="Environmental Fate and Transport Pathways of this compound." fontsize=12 fontcolor="#5F6368" }

Environmental Fate and Transport Modeling

Predicting the environmental concentrations of this compound requires the use of mathematical models that integrate its physicochemical properties and transformation rates. Multimedia fugacity models are particularly well-suited for this purpose.

The Fugacity Approach

Fugacity (ƒ), with units of pressure (Pa), represents the "escaping tendency" of a chemical from a particular phase.[16] At equilibrium, the fugacity of a chemical is uniform across all environmental compartments. The concentration (C) in a given compartment is related to fugacity through the fugacity capacity (Z), a parameter that describes the capacity of a phase to absorb the chemical.

C = Z * ƒ

The fugacity capacity (Z) can be calculated for each environmental compartment using the chemical's physicochemical properties.[17]

Table 3: Fugacity Capacity (Z) Equations for Different Environmental Compartments

| Compartment | Fugacity Capacity (Z) Equation | Key Parameters |

| Air | Zₐ = 1 / (R * T) | R = Ideal gas constant, T = Temperature |

| Water | Zw = 1 / H | H = Henry's Law constant |

| Soil/Sediment | Zs = (Kₒc * fₒc * ρs) / H | Kₒc = Soil organic carbon-water partition coefficient, fₒc = Fraction of organic carbon, ρs = Density of soil/sediment |

| Biota | Zb = (L * Kₒw) / H | L = Lipid fraction of biota, Kₒw = Octanol-water partition coefficient |

By establishing a mass balance for a defined "unit world" or a specific geographical area, these models can predict the distribution and concentration of this compound in different environmental media.

Experimental Protocols for Key Fate Parameters

Accurate modeling relies on high-quality experimental data. Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide robust methodologies for determining key environmental fate parameters.

Protocol for Determining Phototransformation in Water (based on OECD 316)

This protocol outlines the experimental procedure to determine the direct photolysis rate of this compound in water.[18][19]

Objective: To determine the first-order phototransformation rate constant and half-life of this compound in aqueous solution under simulated sunlight.

Methodology:

-

Preparation of Test Solution: Prepare a sterile, buffered aqueous solution of this compound at a concentration relevant to environmental conditions. The use of a ¹⁴C-labeled test substance is recommended for accurate mass balance.

-

Light Source: Utilize a filtered xenon arc lamp to simulate natural sunlight (wavelengths 290-800 nm).

-

Incubation: Incubate the test solution in quartz glass vessels at a constant temperature (e.g., 25°C).

-

Dark Controls: Run parallel experiments with identical solutions incubated in the dark to account for non-photochemical degradation (e.g., hydrolysis).

-

Sampling: Collect samples at defined time intervals throughout the irradiation period.

-

Analysis: Analyze the concentration of the parent this compound and any major transformation products using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the first-order rate constant (k) and calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Protocol for Assessing Ready Biodegradability (based on OECD 301)

This protocol provides a screening method to assess the ready biodegradability of this compound in an aerobic aqueous medium.[20][21]

Objective: To determine if this compound can be rapidly and ultimately biodegraded by microorganisms from sources like wastewater treatment plants.

Methodology:

-

Test System: Use a mineral medium containing the test substance as the sole nominal source of organic carbon.

-

Inoculum: Inoculate the medium with a small volume of mixed microbial culture, typically from the effluent of a wastewater treatment plant.

-

Incubation: Incubate the test vessels under aerobic conditions in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement of Biodegradation: Monitor the extent of biodegradation by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or Oxygen consumption.

-

Controls: Run parallel blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and, if necessary, toxicity controls.

-

Pass Levels: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >70% DOC removal or >60% theoretical CO₂ evolution).[20]

Conclusion and Future Perspectives

The environmental fate and transport of this compound are complex, governed by a combination of its intrinsic physicochemical properties and various environmental processes. Its high lipophilicity and persistence in certain compartments underscore the importance of robust modeling to predict its environmental concentrations and potential risks. While significant progress has been made in understanding its photodegradation and removal in wastewater treatment, further research is needed to fully elucidate its biodegradation pathways and kinetics in soil and sediment. Additionally, more comprehensive data on the identity and toxicity of its transformation products are crucial for a complete environmental risk assessment. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to develop and refine environmental fate models for this compound, ultimately contributing to a more comprehensive understanding of its environmental impact.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355130, this compound.

- The Good Scents Company. (n.d.). This compound.

- ChemSrc. (2023, August 15). This compound.

- Clinikally. (2023, April 11). This compound Explored: Evaluating Its Safety and Effectiveness in Sunscreens.

- Medical News Today. (2022, February 10). What is this compound? Safety, side effects, and alternatives.

- ResearchGate. (2015, May). Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates.

- ResearchGate. (2018, December). Update About the Effects of the Sunscreen Ingredients Oxybenzone and this compound on Humans and the Environment.

- SPF List. (n.d.). This compound: Most Common Chemical UVB Filter.

- Wikipedia. (n.d.). Octyl methoxycinnamate.

- PubMed. (2005). Unexpected photolysis of the sunscreen this compound in the presence of the sunscreen avobenzone.

- Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability.

- Wikipedia. (n.d.). Fugacity capacity.

- National Center for Biotechnology Information. (n.d.). Fate, Transport, and Potential Exposure in the Environment.

- OECD. (1992). OECD Guideline for Testing of Chemicals 301: Ready Biodegradability.

- Studylib.net. (n.d.). Fugacity Model Calculations: Computer Lab Assignment.

- Hanson, K. M., Narayanan, S., Nichols, V. M., & Bardeen, C. J. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 14(9), 1627–1637. [Link]

- ResearchGate. (n.d.). The chemical structures of this compound (INCI: Ethylhexyl methoxycinnamate) (a) and octocrylene (b).

- ResearchGate. (2015, September 23). Environmental concentrations, fate and safety of the organic UV filter octyl methoxycinnamate (OMC) in surface waters.

- ibacon GmbH. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis.

- EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Food and Agriculture Organization of the United Nations. (n.d.). APPENDIX 3 Fact sheets on pesticides.

- Wikipedia. (n.d.). Fugacity.

- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.

- ResearchGate. (n.d.). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates.

- Chemistry LibreTexts. (2022, November 24). 11.4: Fugacity.

- Impact Solutions. (2025, February 25). OECD 301 testing for chemical manufacturers.

- Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water - Direct Photolysis Test.

- Ying, G.-G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment.

- YouTube. (2015, April 29). Calculate Fugacity from Equation of State.